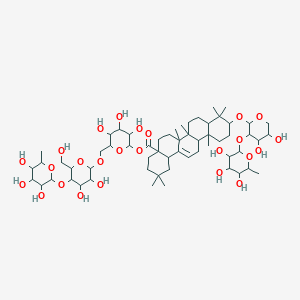
1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of 1,3-diisopropyl-4,5-dimethylimidazolium-2-carboxylate, a related compound, involves the reaction of 2,3-dihydro-l,3-diisopropyl-4,5-dimethylimidazol-2-ylidene with CO2, yielding the imidazolium-2-carboxylate. This method demonstrates the compound's ability to form stable carbene adducts with carbon dioxide, showcasing its versatility in synthesis processes (Kuhn, Steimann, & Weyers, 1999).
Molecular Structure Analysis
Studies on related bis(imidazolium) complexes reveal that these structures can form strong hydrogen bonds and generate isomorphous frameworks, indicating a degree of structural flexibility and stability that is essential for their function as ligands and in materials science (Yigit et al., 2006).
Chemical Reactions and Properties
1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate and its derivatives serve as effective catalysts in various chemical reactions, such as the amination of aryl chlorides, demonstrating their utility in facilitating carbon-nitrogen bond formation under mild conditions (Shen, Zhang, & Li, 2010).
Physical Properties Analysis
The synthesis and structural elucidation of related imidazolium-based compounds reveal insights into their physical-chemical properties, such as thermal stability and solubility, which are crucial for their application as ionic liquids and in catalysis (Wang et al., 2016).
Chemical Properties Analysis
The electrochemical reduction of imidazolium cations to nucleophilic carbenes illustrates the chemical versatility of this compound derivatives. These transformations highlight their potential in forming stable carbene species, which are valuable in catalysis and synthetic chemistry (Gorodetsky et al., 2004).
Scientific Research Applications
It's utilized for synthesizing abnormal-NHC palladium complexes and their derivatives, contributing significantly to organometallic chemistry (Rottschäfer et al., 2016).
As a catalyst, it's effective in coupling reactions of CO2 with epoxides to produce cyclic carbonates, showcasing its utility in organic synthesis and potential environmental applications (Zhou et al., 2008).
It serves as a precursor to water-soluble metal-carbene complexes, indicating its importance in the synthesis of coordination compounds (Moore et al., 2006).
It's an efficient catalyst for the synthesis of N-allylanilines by allylic substitution, demonstrating its role in facilitating organic transformations (Albert-Soriano et al., 2018).
It has been used in the synthesis of Group 13 complexes, expanding its scope in inorganic chemistry (Baker et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate is the transition metal catalysts in organic synthesis . This compound acts as a ligand , forming a complex with the metal catalyst, and plays a crucial role in facilitating various catalytic reactions .
Mode of Action
This compound, also known as IPr·CO2, is a type of N-heterocyclic carbene (NHC) . It interacts with its targets by donating electron pairs to the metal catalyst, forming a strong metal-carbene bond . This enhances the catalytic activity and selectivity of the metal catalyst, leading to improved reaction efficiency .
Biochemical Pathways
The compound is involved in various cross-coupling reactions , such as the Suzuki-Miyaura reaction . It facilitates the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the synthesis of complex organic molecules, which are essential in various fields, including pharmaceuticals and materials science .
Pharmacokinetics
Its stability and reactivity in different solvents and under various conditions are crucial for its role in catalysis .
Result of Action
The action of this compound results in the formation of new carbon-carbon bonds . This enables the synthesis of complex organic molecules, contributing to advancements in various fields, such as the development of new drugs and materials .
Action Environment
The action of this compound is influenced by various environmental factors, including the type of metal catalyst , solvent , temperature , and atmosphere . These factors can affect the stability of the compound and its efficiency in catalyzing reactions .
properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O2/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28(31)32)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFHWSQOLOIECF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2C(=O)[O-])C3=C(C=CC=C3C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00580837 | |
| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00580837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
917604-39-8 | |
| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00580837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can the catalytic activity of IPr-CO2 in cyclic carbonate synthesis be enhanced, and if so, how?
A2: Yes, the catalytic activity of IPr-CO2 in the synthesis of cyclic carbonates from CO2 and epoxides can be significantly improved through the introduction of an electrophile, such as SalenAlEt. [] This enhancement arises from a synergistic effect termed "intermolecular cooperative catalysis," where the binary components work in tandem to facilitate the reaction. [] While the exact mechanism of this cooperation requires further investigation, the findings highlight the potential for tailoring reaction conditions and catalyst systems to optimize cyclic carbonate production using IPr-CO2.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl (2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B31357.png)
![9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-](/img/structure/B31359.png)






